

Spectroscopic and Synthetic Profile of 2-Carbomethoxy-5-iodobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Cat. No.: B183742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of 2-carbomethoxy-5-iodobenzenesulfonamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended to serve as a comprehensive resource, presenting quantitative data in a clear, tabular format, outlining detailed experimental protocols, and visualizing relevant biological pathways.

Spectroscopic Data

The structural integrity of 2-carbomethoxy-5-iodobenzenesulfonamide has been confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.24	s	1H	Ar-H
8.19	d, J=8.0 Hz	1H	Ar-H
7.62	d, J=8.0 Hz	1H	Ar-H
10.2	br s	1H	SO ₂ NH
3.9 (assumed)	s	3H	OCH ₃

Note: The chemical shift for the methoxy group protons is assumed based on typical values for methyl esters and was not explicitly stated in the available literature.

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	Strong, Broad	N-H Stretch (Sulfonamide)
1720-1700	Strong	C=O Stretch (Ester)
1350-1310	Strong	S=O Asymmetric Stretch
1160-1120	Strong	S=O Symmetric Stretch
1250-1200	Strong	C-O Stretch (Ester)
850-800	Strong	C-I Stretch

Note: The IR data is predicted based on characteristic functional group absorptions as specific experimental data was not available in the searched literature.

Table 3: Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
341.9	-	[M+H] ⁺ (Calculated for C ₈ H ₈ INO ₄ S)
310.9	-	[M-OCH ₃] ⁺
247.9	-	[M-SO ₂ NH ₂] ⁺

Note: The mass spectrometry data is predicted based on the molecular weight and expected fragmentation patterns. Specific experimental mass spectra were not found in the available literature.

Experimental Protocols

The following protocols are based on the synthesis of 2-carbomethoxy-5-iodobenzenesulfonamide as described in the literature.[\[1\]](#)

Synthesis of 2-Carbomethoxy-5-iodobenzenesulfonamide

The synthesis involves a multi-step process starting from p-nitrotoluene. The key final step is the esterification of 6-iodosaccharin.

Materials:

- 6-Iodosaccharin
- Methanol
- Concentrated Sulfuric Acid

Procedure:

- A mixture of 6-iodosaccharin and an excess of methanol is prepared.
- A catalytic amount of concentrated sulfuric acid is added to the mixture.

- The reaction mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is purified by recrystallization to yield 2-methoxycarbonyl-5-iodobenzene sulfonamide.[1]

Spectroscopic Characterization

¹H NMR Spectroscopy:

¹H NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.[1]

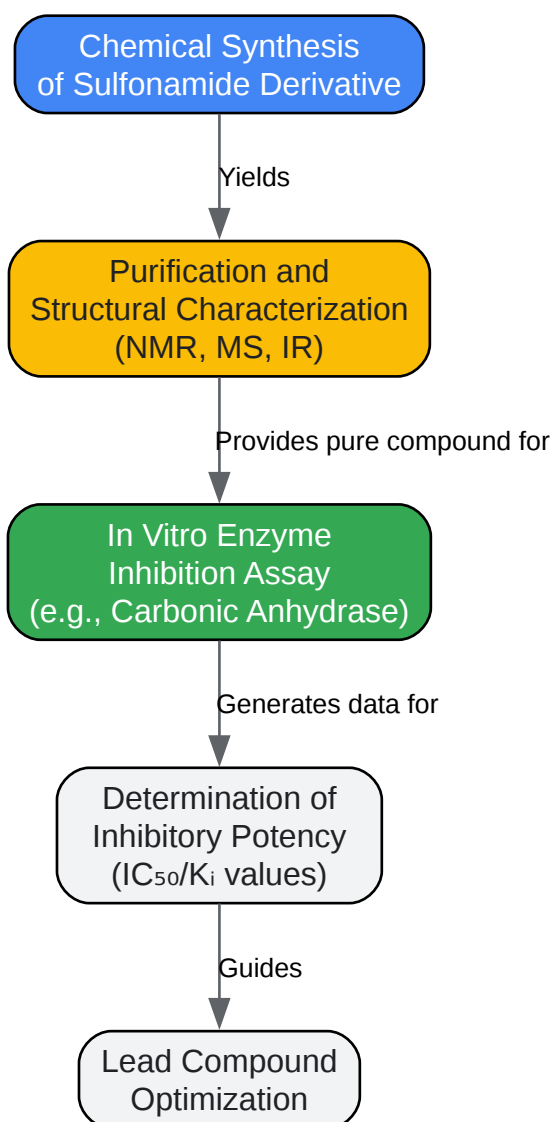
Biological Context: Carbonic Anhydrase Inhibition

Sulfonamide derivatives are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4][5] This enzymatic activity is crucial in various physiological processes, including pH regulation, CO₂ and ion transport, and biosynthetic reactions.[3][4] The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[3][5]

The inhibitory action of sulfonamides on carbonic anhydrase is a key example of enzyme-inhibitor interaction. The following diagram illustrates the generalized mechanism of this inhibition.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

The workflow for identifying and characterizing enzyme inhibitors like sulfonamides often follows a structured path from synthesis to biological evaluation.



[Click to download full resolution via product page](#)

Caption: Workflow for Sulfonamide-based Enzyme Inhibitor Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Carbomethoxy-5-iodobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183742#2-carbomethoxy-5-iodobenzenesulfonamide-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com